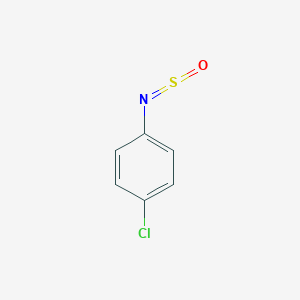

Benzenamine, 4-chloro-N-sulfinyl-

説明

Benzenamine, 4-chloro-N-sulfinyl-, also known as Aniline, p-chloro-N-sulfinyl-, is a chemical compound with the formula C6H4ClNOS . It has a molecular weight of 173.620 . Other names for this compound include p-Chlorophenyl sulfinylamine, p-Chloro-N-sulfinylaniline, N-Sulfinyl-p-chloroaniline, Thionyl-p-chloroaniline, 4-Chlorosulfinylaniline, p-Chloro-N-thionylaniline, 4-Chloro-N-sulfinylbenzenamine, and 4-Chloro-N-sulfinylaniline .

Synthesis Analysis

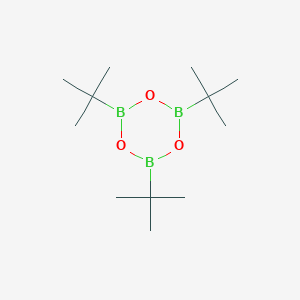

The synthesis of sulfonimidates, which includes compounds like Benzenamine, 4-chloro-N-sulfinyl-, has been explored in various studies . The synthesis process typically involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis

The molecular structure of Benzenamine, 4-chloro-N-sulfinyl- consists of 14 bonds in total. These include 10 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis

Benzenamine, 4-chloro-N-sulfinyl- is composed of 14 atoms in total, including 4 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Sulfur atom, and 1 Chlorine atom .科学的研究の応用

- Field : Organic & Biomolecular Chemistry

- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

- Method : The synthesis of sulfonimidates focuses on their creation from sulfur (II), sulfur (IV) and sulfur (VI) reagents .

- Results : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines, has increased prominence due to their medicinal chemistry properties .

- Field : Pharmaceutical Sciences

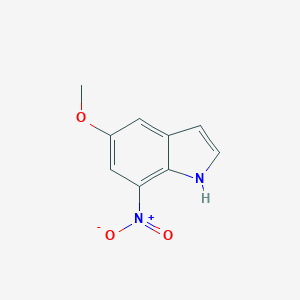

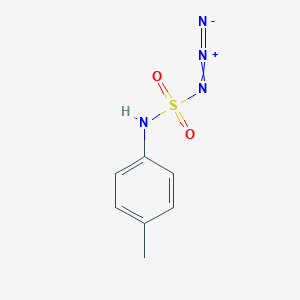

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Results : Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

Synthesis of Organosulfur Compounds

Biological Applications of Indole Derivatives

- Field : Health Sciences

- Application : Many aromatic compounds are known to be pleasantly fragrant. For example, eugenol, an aromatic compound extracted from clove essential oils, is used in perfumes and as an analgesic .

- Method : The addition of the benzene ring to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Results : Eugenol releases a spicy, clove-like aroma and is also used in dentistry as an analgesic .

- Field : Industrial Chemistry

- Application : Benzene and its derived products are useful in various applications such as rubber synthesis .

- Method : The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as rubber synthesis .

- Results : The use of benzene in the synthesis of rubber has contributed to the production of high-quality rubber products .

Health Applications

Rubber Synthesis

- Field : Perfumery

- Application : Many aromatic compounds, including benzene derivatives, are known to be pleasantly fragrant. For example, eugenol, an aromatic compound extracted from clove essential oils, is used in perfumes .

- Method : The benzene ring is labeled in red in the eugenol molecule. Eugenol releases a spicy, clove-like aroma .

- Results : Eugenol is also used in dentistry as an analgesic .

- Field : Organic Chemistry

- Application : The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as laboratory synthesis .

- Method : The synthesis of benzene derivatives focuses on their creation from various organic compounds .

- Results : The use of benzene in the synthesis of various organic compounds has contributed to the production of a wide range of chemical products .

Aromatic Compounds in Fragrances

Laboratory Synthesis

特性

IUPAC Name |

1-chloro-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKDDSPQJMLGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065368 | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-chloro-N-sulfinyl- | |

CAS RN |

13165-68-9 | |

| Record name | 4-Chloro-N-sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13165-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)